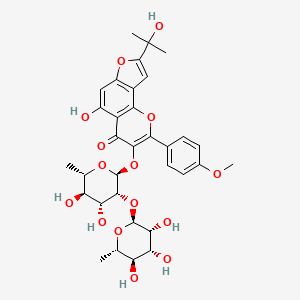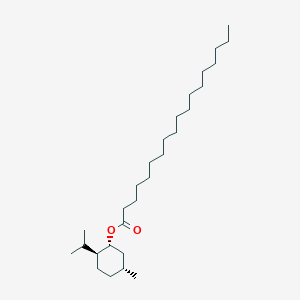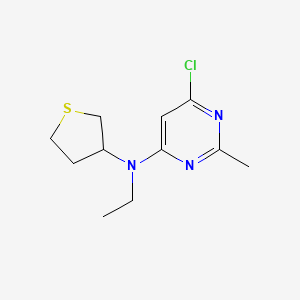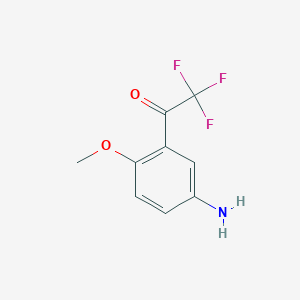
2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol is an organic compound with the molecular formula C₁₁H₁₆O₃ It is known for its unique structure, which includes a hydroxyl group, a methoxy group, and a dimethyl-substituted benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-5-methoxybenzaldehyde and isobutyraldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and isobutyraldehyde in the presence of a base such as sodium hydroxide. This reaction forms the intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to carry out the condensation and reduction reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methoxybenzaldehyde or 2-hydroxy-5-methoxybenzoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Shares the methoxy and hydroxyl groups but lacks the dimethyl substitution.
5-Hydroxy-2-methoxy-beta,beta-dimethyl-benzeneethanol: Similar structure but with different positioning of functional groups.
Uniqueness
2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H16O3 |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2-(1-hydroxy-2-methylpropan-2-yl)-4-methoxyphenol |
InChI |
InChI=1S/C11H16O3/c1-11(2,7-12)9-6-8(14-3)4-5-10(9)13/h4-6,12-13H,7H2,1-3H3 |
Clave InChI |
OMXKYVRRAYQLOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C1=C(C=CC(=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



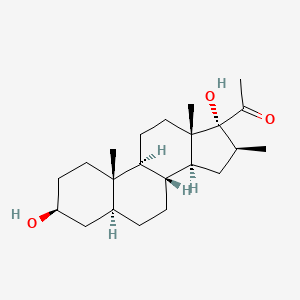
![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15292170.png)
![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)

![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)


